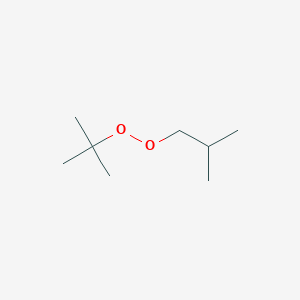
oxalic acid;propyl 4-amino-1-benzylpiperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxalic acid;propyl 4-amino-1-benzylpiperidine-4-carboxylate is a complex organic compound that combines the properties of oxalic acid and a piperidine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;propyl 4-amino-1-benzylpiperidine-4-carboxylate typically involves multiple steps:
Formation of the Piperidine Derivative: The initial step involves the synthesis of 4-amino-1-benzylpiperidine-4-carboxylate. This can be achieved through the reaction of benzylamine with piperidine-4-carboxylic acid under acidic conditions.
Esterification: The next step involves the esterification of the carboxylate group with propanol in the presence of a strong acid catalyst such as sulfuric acid.
Oxalic Acid Addition: Finally, oxalic acid is introduced to form the desired compound. This step may involve the use of a dehydrating agent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the oxalic acid moiety, converting it to glycolic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Glycolic acid derivatives.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, oxalic acid;propyl 4-amino-1-benzylpiperidine-4-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
The compound’s piperidine moiety is of interest in the study of neurotransmitter systems. It can be used to develop analogs for research into neurological disorders.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new therapeutic agents. Its structure allows for the development of drugs targeting specific receptors or enzymes.
Industry
In the pharmaceutical industry, this compound can be used as a building block for the synthesis of active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of oxalic acid;propyl 4-amino-1-benzylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, modulating their activity. The benzyl group may enhance the compound’s binding affinity, while the oxalic acid moiety can participate in hydrogen bonding, stabilizing the compound-receptor complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxalic acid;propyl 4-amino-1-methylpiperidine-4-carboxylate: Similar structure but with a methyl group instead of a benzyl group.
Oxalic acid;propyl 4-amino-1-phenylpiperidine-4-carboxylate: Contains a phenyl group instead of a benzyl group.
Oxalic acid;propyl 4-amino-1-ethylpiperidine-4-carboxylate: Features an ethyl group instead of a benzyl group.
Uniqueness
Oxalic acid;propyl 4-amino-1-benzylpiperidine-4-carboxylate is unique due to the presence of the benzyl group, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for the development of new therapeutic agents and research tools.
Propriétés
Numéro CAS |
57611-60-6 |
|---|---|
Formule moléculaire |
C18H26N2O6 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
oxalic acid;propyl 4-amino-1-benzylpiperidine-4-carboxylate |
InChI |
InChI=1S/C16H24N2O2.C2H2O4/c1-2-12-20-15(19)16(17)8-10-18(11-9-16)13-14-6-4-3-5-7-14;3-1(4)2(5)6/h3-7H,2,8-13,17H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
FFOSYDRDFRXNBY-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)N.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


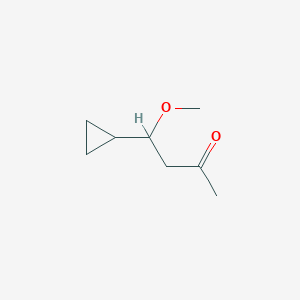
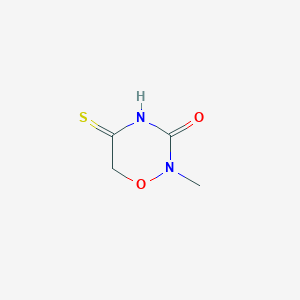
![4-[(Hexylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL](/img/structure/B14613664.png)
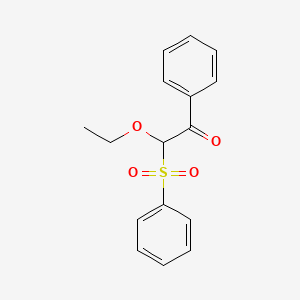
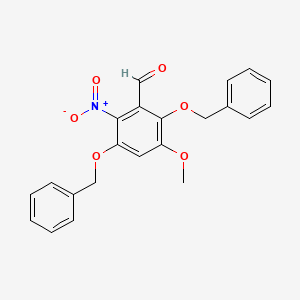
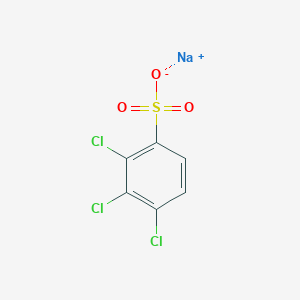
![1-[2-(2-Chlorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14613697.png)
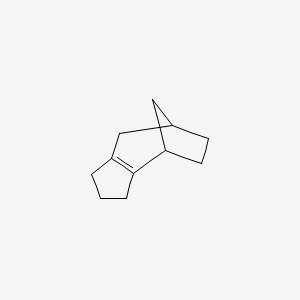
![4-{2-[(Chloromethyl)sulfanyl]propan-2-yl}benzonitrile](/img/structure/B14613705.png)
![Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl](/img/structure/B14613713.png)

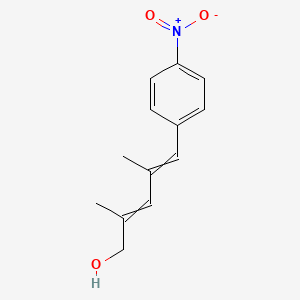
![6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro-](/img/structure/B14613729.png)
